molecular formula C20H18ClNO B2854168 3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone CAS No. 477334-06-8

3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone

Cat. No.: B2854168
CAS No.: 477334-06-8
M. Wt: 323.82
InChI Key: LQXGTYOZRAJOTM-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone is a synthetic organic compound characterized by a propanone backbone substituted with a 3-chloro-4-methylanilino group and a 2-naphthyl ketone moiety. While its exact biological applications remain unspecified in available literature, structural analogs of this compound have been investigated for diverse pharmacological activities, including α-synuclein amyloid aggregation inhibition and enzyme modulation . The compound’s molecular formula is inferred as C₁₉H₁₆ClNO (based on structural analogs in and ), with a molecular weight of approximately 309.8 g/mol. Its synthesis and characterization are likely tailored for specialized research applications, given its discontinuation in commercial catalogs .

Properties

IUPAC Name

3-(3-chloro-4-methylanilino)-1-naphthalen-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO/c1-14-6-9-18(13-19(14)21)22-11-10-20(23)17-8-7-15-4-2-3-5-16(15)12-17/h2-9,12-13,22H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXGTYOZRAJOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-06-8
Record name 3-(3-CHLORO-4-METHYLANILINO)-1-(2-NAPHTHYL)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone (CAS Number: 477334-06-8) is an organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone features a naphthyl group attached to a propanone backbone, with a chloro and methyl substitution on the aniline ring. The molecular formula is C20H18ClNC_{20}H_{18}ClN, and it has been classified as harmful if swallowed and very toxic to aquatic life .

Cytotoxicity

Recent studies have indicated that compounds related to 3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone exhibit significant cytotoxic effects against various cancer cell lines. The compound's cytotoxicity was evaluated using the MTT assay, which measures cell viability based on metabolic activity.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)% Inhibition at 50 µM
Human Glioblastoma (SNB-19)25.0>75%
Human Colorectal Carcinoma (HCT-116)30.5>75%
Human Promyelocytic Leukemia (HL-60)28.0>75%

The IC50 values indicate that the compound exhibits potent cytotoxic effects, particularly against glioblastoma and leukemia cell lines .

The mechanism by which 3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells. Apoptosis is a programmed cell death process crucial for eliminating damaged or unwanted cells.

Research suggests that this compound may activate specific pathways leading to apoptosis, including the mitochondrial pathway, which involves the release of cytochrome c and activation of caspases . Further studies are required to elucidate the precise molecular targets and pathways involved.

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, researchers synthesized derivatives of naphthalene compounds similar to 3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone. These derivatives were tested for their antitumor activity against various cancer cell lines. The findings demonstrated that certain substitutions on the naphthyl group enhanced cytotoxicity, suggesting that structural modifications can influence biological activity .

Case Study 2: Fluorescent Properties

Another study focused on the fluorescent properties of naphthalene derivatives, including those similar to our compound. The researchers found that modifications in the molecular structure significantly affected fluorescence emission intensity, which could be utilized for imaging applications in cancer diagnostics . This highlights a dual potential for therapeutic and diagnostic applications.

Chemical Reactions Analysis

Ketone Group

The propanone carbonyl group is reactive toward:

  • Reduction : Conversion to a secondary alcohol using NaBH₄ or LiAlH₄.

  • Nucleophilic Addition : Reaction with Grignard reagents (e.g., RMgX) to form tertiary alcohols.

  • Ketal Formation : Protection with ethylene glycol under acidic conditions .

Anilino Group (Secondary Amine)

The 3-chloro-4-methylanilino substituent may undergo:

  • Alkylation/Acylation : Reactivity with alkyl halides or acyl chlorides.

  • Electrophilic Substitution : Chlorine and methyl groups direct further substitution (e.g., nitration, sulfonation) on the aromatic ring.

Catalytic Transformations

Indenylmetal catalysts (e.g., indenylruthenium complexes) accelerate reactions involving allylic alcohols and ketones, as seen in redox isomerization and hydroamination (from ). While not directly tested on this compound, analogous reactivity could occur:

  • Redox Isomerization : Conversion of allylic alcohol intermediates to ketones .

  • Hydroamination : Anti-Markovnikov addition of amines to alkynes .

Hazardous Byproducts and Environmental Impact

The compound’s structural analogs (e.g., 3-(3-chloro-4-methylanilino)-1-(4-chlorophenyl)-1-propanone) show:

  • Aquatic toxicity (H400/H410 hazards) .

  • Potential release of chlorinated intermediates during degradation.

Comparative Reaction Data

Reaction Type Substrate Analogs Conditions Outcome Source
Friedel-Crafts Acylation1-Chloro-2-methoxynaphthaleneAlCl₃, CH₂Cl₂, 0–20°CPropanone derivative (96% purity)
Hydroamination1-Phenyl-1-propyne + tert-butyl amineIndenylruthenium catalyst, 60°CAnti-Markovnikov adduct (>99:1 ratio)
Redox IsomerizationAllylic alcohol 49 (Ind)Ru(PPh₃)₂Cl, 3 hoursKetone 51 (81% yield)

Comparison with Similar Compounds

Anilino Substituent Effects

  • Halogen and Alkyl Groups: The presence of 3-chloro-4-methylanilino in the target compound introduces moderate steric bulk and electron-withdrawing effects.
  • Fluoro Substitution: The 3-chloro-4-fluoro-anilino analog () shows improved α-synuclein inhibition compared to non-fluorinated derivatives, suggesting fluorine’s role in enhancing binding affinity through hydrophobic interactions .

Aryl Ketone Modifications

  • 2-Naphthyl vs.
  • Bulkier Groups: Substitution with 4-cyclohexylanilino () increases hydrophobicity and steric hindrance, which may limit solubility but enhance membrane permeability .

Physicochemical Properties

  • Molecular Weight and Solubility : The nitro-substituted analog () has the highest molecular weight (354.8 g/mol) and likely lower aqueous solubility due to its polar nitro group. The target compound’s intermediate molecular weight (309.8 g/mol) may balance solubility and bioavailability.
  • Melting Points and Stability : While explicit data are unavailable, chloro and methyl substituents () typically increase melting points compared to fluoro analogs (), which are more lipophilic .

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